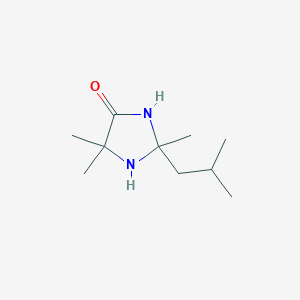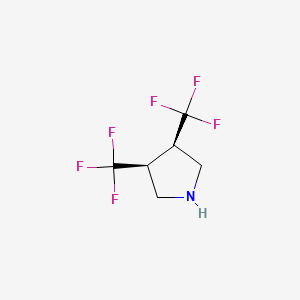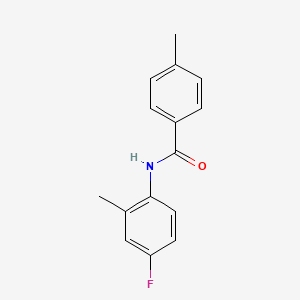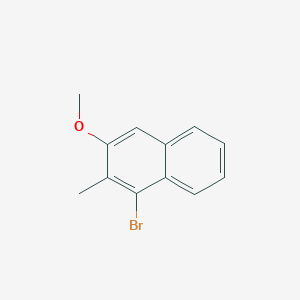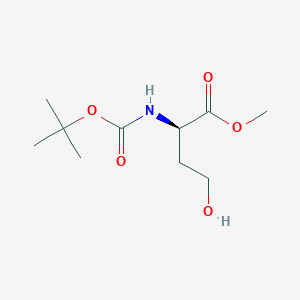
(R)-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is a chiral compound that belongs to the class of β-hydroxy acids. These compounds are characterized by the presence of a hydroxyl group (OH) and a carboxyl group (COOH) on adjacent carbon atoms. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate typically involves the protection of the amino group with a Boc group, followed by esterification and hydroxylation reactions. One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amino group, followed by esterification with methanol and subsequent hydroxylation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of free amines.
科学研究应用
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate has several scientific research applications:
作用机制
The mechanism of action of ®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate involves its role as a precursor or intermediate in various biochemical pathways. The Boc group protects the amino group during chemical reactions, allowing for selective modifications of other functional groups. Upon removal of the Boc group, the free amine can participate in further reactions, such as peptide bond formation .
相似化合物的比较
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxy-3-phenylpropanoate: Similar in structure but with a phenyl group instead of a hydroxyl group.
®-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Similar in structure but with a dimethyl group instead of a hydroxyl group.
Uniqueness
®-Methyl 2-((tert-butoxycarbonyl)amino)-4-hydroxybutanoate is unique due to its specific chiral center and the presence of both a hydroxyl and a Boc-protected amino group. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and biologically active compounds .
属性
分子式 |
C10H19NO5 |
|---|---|
分子量 |
233.26 g/mol |
IUPAC 名称 |
methyl (2R)-4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-7(5-6-12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1 |
InChI 键 |
IWNVPOPPBRMFNG-SSDOTTSWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](CCO)C(=O)OC |
规范 SMILES |
CC(C)(C)OC(=O)NC(CCO)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


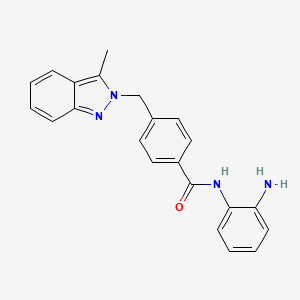
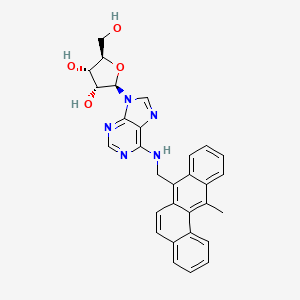
![3-Amino-6'-methyl-2H-[1,3'-bipyridin]-2-one](/img/structure/B15219292.png)
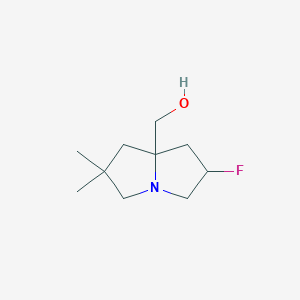
![3-Methoxy-N-methyl-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide](/img/structure/B15219297.png)

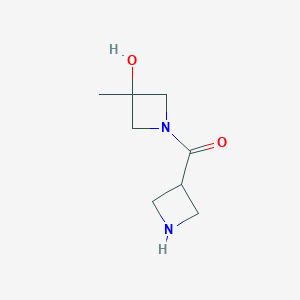

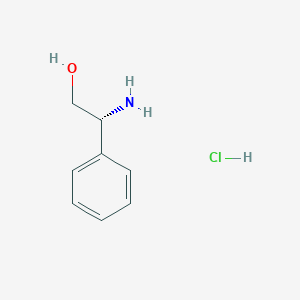
![1-phenyl-N-[2-(2-thienyl)ethyl]cyclopentanecarboxamide](/img/structure/B15219345.png)
